ethyl 2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate
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Overview
Description
Ethyl 2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound with a molecular formula of C21H23N3O5S This compound is notable for its unique structure, which includes a thiazole ring, an isoindole moiety, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate typically involves multiple steps. One common method includes the reaction of 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with 4-methyl-1,3-thiazole-5-carboxylic acid ethyl ester in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than large-scale manufacturing. the general principles of organic synthesis, such as maintaining anhydrous conditions and using high-purity reagents, would apply to ensure the compound’s purity and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: The ester and amide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
Ethyl 2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The isoindole and thiazole moieties can interact with enzymes or receptors, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that the compound may affect protein synthesis and cellular signaling .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]amino}benzoate
- Methyl {[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}acetate
- 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(1,3-thiazol-2-yl)hexanamide
Uniqueness
What sets ethyl 2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate apart from similar compounds is its combination of an isoindole moiety with a thiazole ring and an ester functional group. This unique structure allows it to participate in a wide range of chemical reactions and makes it a versatile tool in scientific research .
Properties
Molecular Formula |
C21H23N3O5S |
---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
ethyl 2-[6-(1,3-dioxoisoindol-2-yl)hexanoylamino]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C21H23N3O5S/c1-3-29-20(28)17-13(2)22-21(30-17)23-16(25)11-5-4-8-12-24-18(26)14-9-6-7-10-15(14)19(24)27/h6-7,9-10H,3-5,8,11-12H2,1-2H3,(H,22,23,25) |
InChI Key |
CJFLSKBHNCKXCQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)CCCCCN2C(=O)C3=CC=CC=C3C2=O)C |
Origin of Product |
United States |
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